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Compound of Interest

Compound Name: Ethyl 4-isocyanatobenzoate

Cat. No.: B1349102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
isocyanatobenzoate (C10HoNOs3), a key reagent and building block in organic synthesis,
particularly in the development of pharmaceuticals and novel materials. This document details
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for their acquisition.

Executive Summary

Ethyl 4-isocyanatobenzoate is a bifunctional molecule featuring both an ester and a highly
reactive isocyanate group. This uniqgue combination makes it a valuable synthon for creating a
diverse range of molecular architectures. Accurate and thorough spectroscopic characterization
Is paramount for its use in research and development. This guide presents a consolidated
resource of its tH NMR, 3C NMR, FT-IR, and MS data, offering a foundational reference for its
identification and utilization.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for Ethyl 4-
isocyanatobenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of
a molecule.

IH NMR (Proton NMR) Data

The *H NMR spectrum of Ethyl 4-isocyanatobenzoate exhibits characteristic signals for the
ethyl group and the parasubstituted benzene ring.

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

Ar-H (ortho to -
~8.05 Doublet 2H ~8.5

COOEY)

Ar-H (ortho to -
~7.15 Doublet 2H ~8.5

NCO)
4.38 Quartet 2H 7.1 -O-CH2-CHs
1.39 Triplet 3H 7.1 -O-CH2-CHs

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assighment

~165.5 C=0 (Ester)

~138.0 Ar-C-NCO

~131.0 Ar-CH (ortho to -COOEY)
~128.5 Ar-C-COOEt

~125.0 C=N=0 (Isocyanate)
~118.5 Ar-CH (ortho to -NCO)
~61.5 -O-CH2-CHs

~14.0 -O-CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Ethyl 4-isocyanatobenzoate is dominated by the strong absorptions of the
isocyanate and ester groups.

Wavenumber . . . .
Intensity Functional Group Vibration

(cm™)

~2270 Strong, Sharp Isocyanate (-N=C=0) Asymmetric Stretch
~1720 Strong Ester (C=0) Stretch

~1605, ~1510 Medium Aromatic Ring (C=C) Stretch

~1270 Strong Ester (C-O) Stretch

~1100 Strong Ester (O-C) Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For Ethyl 4-isocyanatobenzoate, the molecular ion peak and characteristic
fragment ions are observed.
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miz Relative Intensity Assighment

191 Moderate [M]* (Molecular lon)
163 High [M - C2Ha]*

146 High [M - OCH2CHs]*
118 Moderate [M - COOCH2CHs]*
90 Moderate [CeHaN]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of Ethyl 4-isocyanatobenzoate.
o Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCIs).
» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse Program: Standard single pulse.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.

o BC NMR:
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o Pulse Program: Proton-decoupled single pulse.
o Number of Scans: 1024-4096.

o Relaxation Delay: 2-5 seconds.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

e Place a small amount of solid Ethyl 4-isocyanatobenzoate onto a clean, dry salt plate (e.g.,
NacCl or KBr).

e Add a drop of a volatile solvent in which the compound is soluble (e.g., anhydrous
chloroform or dichloromethane) to dissolve the solid.

» Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
Instrument Parameters:

e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

e Mode: Transmittance.

e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty sample compartment should be
recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:
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e Prepare a dilute solution of Ethyl 4-isocyanatobenzoate (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

e Gas Chromatograph:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

[e]

Inlet Temperature: 250 °C.

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

(¢]

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 40-400 amu.
o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 4-isocyanatobenzoate.
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Caption: General workflow for the spectroscopic analysis of Ethyl 4-isocyanatobenzoate.

This guide provides a foundational dataset and standardized protocols for the spectroscopic
analysis of Ethyl 4-isocyanatobenzoate. Researchers and scientists can utilize this
information to ensure the quality and identity of their material, facilitating its effective application
in drug development and materials science.

 To cite this document: BenchChem. [Spectroscopic Data of Ethyl 4-isocyanatobenzoate: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349102#ethyl-4-isocyanatobenzoate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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